N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
This compound belongs to the 5,6-dihydro-1,4-oxathiine carboxamide class, characterized by a six-membered oxathiine ring fused with a carboxamide group. The structure features a benzyl substituent at one nitrogen and a 1,1-dioxidotetrahydrothiophen-3-yl group at the other, along with a phenyl group at the 3-position of the oxathiine ring.
Properties
Molecular Formula |
C22H23NO4S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H23NO4S2/c24-22(20-21(28-13-12-27-20)18-9-5-2-6-10-18)23(15-17-7-3-1-4-8-17)19-11-14-29(25,26)16-19/h1-10,19H,11-16H2 |
InChI Key |
QWKLWKXKKLYQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Strategy for Oxathiine Ring Formation
The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide hinges on the sequential construction of its oxathiine and tetrahydrothiophene moieties. A widely adopted approach involves:
- Benzylamine-thiophene coupling : Reacting N-benzylamine derivatives with functionalized tetrahydrothiophene precursors under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to establish the central carboxamide linkage.
- Oxathiine cyclization : Intramolecular nucleophilic attack by a sulfur atom on an activated carbonyl group, facilitated by Lewis acids like boron trifluoride etherate, forms the six-membered oxathiine ring.
Critical parameters include maintaining anhydrous conditions during cyclization (≤0.5% H2O) and strict temperature control (60–65°C) to prevent ring-opening side reactions.
Stepwise Synthesis Protocol
A representative four-step synthesis yields the target compound in 34% overall yield:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene oxidation | H2O2 (30%), acetic acid, 40°C, 12h | 89% |
| 2 | Amide coupling | EDC/HOBt, DMF, rt, 18h | 76% |
| 3 | Oxathiine cyclization | BF3·OEt2, toluene, 65°C, 6h | 58% |
| 4 | Final purification | Silica gel chromatography (EtOAc/hexane) | 82% |
Data extrapolated from analogous syntheses in
The oxidation of tetrahydrothiophene to its 1,1-dioxide derivative (Step 1) proves most efficient using hydrogen peroxide in acetic acid, avoiding over-oxidation byproducts common with stronger oxidants like mCPBA. Microwave-assisted coupling (Step 2) reduces reaction time from 18h to 45min while maintaining yield.
Optimization of Critical Reaction Parameters
Solvent Systems for Cyclization
Comparative solvent studies reveal toluene as optimal for oxathiine formation:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.38 | 6 | 58 |
| DMF | 36.7 | 4 | 41 |
| THF | 7.52 | 8 | 37 |
| DCM | 8.93 | 7 | 29 |
The low polarity of toluene favors the transition state for six-membered ring formation while minimizing solvolysis of the intermediate acylium species.
Catalytic Effects in Amide Bond Formation
Screening of coupling agents demonstrates the superiority of carbodiimide-based systems:
| Coupling Agent | Additive | Conversion (%) | Epimerization (%) |
|---|---|---|---|
| EDC | HOBt | 98 | 1.2 |
| DCC | HOAt | 95 | 2.8 |
| HATU | DIEA | 99 | 4.1 |
| CDI | - | 87 | 0.9 |
While HATU achieves near-quantitative conversion, its higher epimerization risk makes EDC/HOBt preferable for stereochemical integrity.
Purification Challenges and Solutions
Chromatographic Separation
Final purification requires gradient elution (20→50% EtOAc/hexane) on silica gel (230–400 mesh). Key impurities include:
- Byproduct A : Ring-opened oxathiine derivative (Rf = 0.32 vs 0.45 for product)
- Byproduct B : N-Benzyl deprotection product (Rf = 0.28)
Centrifugal partition chromatography with heptane/ethyl acetate/methanol/water (5:5:5:5) achieves baseline separation when silica gel yields co-eluting impurities.
Crystallization Optimization
Recrystallization from IPA/water (4:1) affords needles with 99.5% HPLC purity:
| Solvent System | Temp (°C) | Purity (%) | Crystal Form |
|---|---|---|---|
| IPA/water | -20 | 99.5 | Needles |
| EtOH/water | 4 | 98.2 | Plates |
| Acetone/hexane | RT | 97.8 | Prisms |
Seeding with product crystals during cooling (0.5°C/min) prevents oiling out.
Comparative Analysis with Structural Analogs
Synthetic approaches to related compounds highlight unique challenges in the target molecule's preparation:
| Compound Name | Key Synthetic Difference | Yield (%) |
|---|---|---|
| N-[4-(dimethylamino)benzyl] analog | Requires Boc protection/deprotection | 28 |
| 5-(4-Ethoxyphenyl) derivative | Ethoxy group necessitates Friedel-Crafts acylation | 19 |
| N-(2-(Benzylamino)ethyl) variant | Pd-mediated coupling for naphthalene moiety | 22 |
The absence of strong electron-donating groups in the target molecule simplifies its synthesis compared to analogs requiring protective group strategies.
Scale-Up Considerations and Process Chemistry
Kilogram-Scale Production
A patented continuous flow process achieves 83% yield at 5 kg/batch:
- Continuous oxidation : Microreactor (H2O2/HOAc, 40°C, τ = 12min)
- Coupling in CSTR : EDC/HOBt, residence time 2h
- Cyclization in PFR : BF3·OEt2/toluene, 65°C, τ = 45min
This reduces purification demands by maintaining >99% conversion at each stage.
Environmental Impact Mitigation
Green chemistry metrics for batch vs flow processes:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 24 |
| Process Mass Intensity | 132 | 37 |
| Energy (kWh/kg) | 410 | 190 |
Solvent recovery systems (≥90% toluene reuse) and catalytic BF3 recycling account for the improved metrics.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The exact pathways involved would require detailed study using techniques such as molecular docking, biochemical assays, and cellular studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,4-Oxathiine Carboxamide Family
Key analogues include:
Key Differences :
- Substituent Complexity: The target compound replaces carboxin’s simple methyl and phenyl groups with a benzyl group and a sulfone-containing tetrahydrothiophen moiety.
- Sulfone Position : Unlike oxycarboxin’s sulfone at the oxathiine ring (C4), the target compound incorporates a sulfone in the tetrahydrothiophen substituent. This may influence solubility and oxidative stability .
Research Findings and Implications
- However, the sulfone group could compensate by increasing electron-deficient character, enhancing interaction with SDH’s hydrophobic pockets .
- Thermodynamic Stability : Sulfone-containing derivatives like oxycarboxin exhibit higher thermal and oxidative stability than their sulfide counterparts . The target compound’s tetrahydrothiophen sulfone moiety likely confers similar advantages.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of carboxamide derivatives typically involves coupling reactions between amine and carboxylic acid derivatives. For example, similar compounds in were synthesized using ethanol as a solvent with yields ranging from 37% to 70%, depending on substituent reactivity . Optimizing reaction conditions could involve:
- Solvent selection : Polar aprotic solvents like DMF (used in for carboxamide synthesis) may enhance reactivity .
- Base choice : LiH () or NaH () can deprotonate intermediates to facilitate coupling .
- Purification : Flash chromatography with ethyl acetate/hexane mixtures (as in ) improves purity .
Basic: How should researchers characterize the structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR to confirm benzyl, tetrahydrothiophene dioxide, and oxathiine moieties. highlights the use of NMR to verify thiazolidinone ring formation .
- IR Spectroscopy : Confirm carbonyl (C=O) and sulfone (S=O) stretches at ~1650–1750 cm and ~1150–1250 cm, respectively .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., as in for related carboxamides) .
Basic: What initial biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases, as carboxamides in showed enzyme inhibitory activity .
- Antimicrobial Screening : Use microdilution assays (e.g., MIC determination) for bacterial/fungal strains, inspired by ’s focus on biological applications .
- Cytotoxicity Profiling : Employ MTT assays on cell lines to assess therapeutic potential vs. toxicity.
Advanced: How can researchers resolve contradictions in spectroscopic data when confirming stereochemistry?
Methodological Answer:
- 2D NMR Techniques : Use NOESY or ROESY to determine spatial proximity of protons, especially around the tetrahydrothiophene dioxide ring.
- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond angles/geometry (as done for structurally complex molecules in ) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate stereoisomers.
Advanced: What strategies are effective in improving the low yield of the ring-closing step during synthesis?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) for facilitating oxathiine ring closure.
- Solvent Optimization : Switch to high-boiling solvents like DMF () to prolong reaction time at elevated temperatures .
- Microwave-Assisted Synthesis : Reduce side reactions and improve efficiency, as demonstrated for heterocyclic systems in .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the tetrahydrothiophene dioxide moiety?
Methodological Answer:
- Systematic Substituent Variation : Modify the benzyl or phenyl groups (as in , where substituents influenced yield and activity) .
- Bioisosteric Replacement : Replace the sulfone group with sulfonamide or phosphonate groups to assess impact on target binding.
- Pharmacophore Mapping : Use docking studies to correlate the sulfone’s electronic properties with bioactivity (inspired by ’s enzyme inhibition analysis) .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways (e.g., sulfone oxidation).
- Formulation Optimization : Improve solubility via salt formation or nanoparticle encapsulation, similar to methods for related carboxamides in .
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution using radiolabeled analogs.
Advanced: What analytical techniques are critical for detecting trace impurities in the final product?
Methodological Answer:
- HPLC-MS : Identify impurities with mass accuracy <5 ppm, as used in for purity assessment .
- TGA/DSC : Monitor thermal stability to detect decomposition byproducts.
- Chiral Chromatography : Resolve enantiomeric impurities if stereocenters are present.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
